molecular formula C7H5F4NO B6167401 2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine CAS No. 1521921-79-8

2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B6167401
CAS No.: 1521921-79-8
M. Wt: 195.11 g/mol
InChI Key: IKPCIGRZAWZXKD-UHFFFAOYSA-N
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Description

2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which include high thermal stability, resistance to oxidation, and significant electronegativity. These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-fluoropyridine with 2,2,2-trifluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions . This reaction results in the substitution of a hydrogen atom on the pyridine ring with the trifluoroethoxy group.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and specialty materials

Mechanism of Action

The mechanism of action of 2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The fluorine atoms in the compound increase its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both fluorine and trifluoroethoxy groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1521921-79-8

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

2-fluoro-3-(2,2,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C7H5F4NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2

InChI Key

IKPCIGRZAWZXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)OCC(F)(F)F

Purity

95

Origin of Product

United States

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